molecular formula C8H18Cl2N2O2 B12768163 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane CAS No. 85111-28-0

1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane

Cat. No.: B12768163
CAS No.: 85111-28-0
M. Wt: 245.14 g/mol
InChI Key: CZJWCCGENCEFPM-UHFFFAOYSA-N
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Description

1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two gamma-chloro-beta-hydroxypropylamino groups attached to an ethane backbone. This structure imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane typically involves the reaction of ethylene diamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying molecular mechanisms in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(chlorodimethylsilyl)ethane: This compound has similar structural features but different chemical properties due to the presence of silicon atoms.

    1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another similar compound with phosphine groups instead of amino groups.

Uniqueness

1,2-Bis(gamma-chloro-beta-hydroxypropylamino)ethane is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

85111-28-0

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.14 g/mol

IUPAC Name

1-chloro-3-[2-[(3-chloro-2-hydroxypropyl)amino]ethylamino]propan-2-ol

InChI

InChI=1S/C8H18Cl2N2O2/c9-3-7(13)5-11-1-2-12-6-8(14)4-10/h7-8,11-14H,1-6H2

InChI Key

CZJWCCGENCEFPM-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(CCl)O)NCC(CCl)O

Origin of Product

United States

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